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  • Product: 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • CAS: 61602-97-9

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-methyl-4H-triazino[5,6-b]indole-3-thiol as a Corrosion Inhibitor

Application Notes and Protocols for 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol as a Corrosion Inhibitor Introduction: A Novel Heterocyclic Compound for Metallic Asset Preservation Corrosion remains a critical cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol as a Corrosion Inhibitor

Introduction: A Novel Heterocyclic Compound for Metallic Asset Preservation

Corrosion remains a critical challenge across numerous industries, leading to material degradation, structural failure, and significant economic losses. The development of effective corrosion inhibitors is paramount for extending the lifecycle of metallic components. Organic corrosion inhibitors, particularly those containing heteroatoms and aromatic systems, have garnered considerable attention due to their ability to form protective films on metal surfaces.[1][2] This document details the application of a promising heterocyclic compound, 4-methyl-4H-[3][4][5]triazino[5,6-b]indole-3-thiol , as a corrosion inhibitor, with a focus on its mechanism, evaluation protocols, and potential applications.

The molecular structure of 4-methyl-4H-[3][4][5]triazino[5,6-b]indole-3-thiol combines the beneficial features of three key moieties: a triazine ring, an indole nucleus, and a thiol group. The triazine and indole rings provide a planar structure with a high electron density and multiple nitrogen heteroatoms, which are known to be active sites for adsorption on metal surfaces.[6][7] The thiol group (-SH) is also recognized for its strong affinity for metallic substrates, further enhancing the molecule's potential as a robust corrosion inhibitor.[4][5] While direct experimental studies on this specific molecule are not extensively available in public literature, its structural components strongly suggest a high efficacy in mitigating corrosion, particularly for steel in acidic environments. The information and protocols presented herein are based on established principles and data from closely related triazole, triazine, and indole derivatives.[3][4][5][6][7]

Molecular Structure and Properties

4-methyl-4H-[3][4][5]triazino[5,6-b]indole-3-thiol is an organic compound with the molecular formula C₁₀H₈N₄S and a molecular weight of 216.26 g/mol .[1]

  • Systematic Name: 4-methyl-4H-[3][4][5]triazino[5,6-b]indole-3-thiol

  • Synonyms: 4-methyl-3-sulfanyl-4,5-dihydro-[3][4][5]triazino[5,6-b]indole

  • Key Structural Features:

    • Indole Ring: A bicyclic aromatic structure containing a nitrogen atom.

    • Triazine Ring: A six-membered heterocyclic ring with three nitrogen atoms.

    • Thiol Group: A functional group consisting of a sulfur atom bonded to a hydrogen atom (-SH).

    • Methyl Group: A methyl substituent on one of the nitrogen atoms.

Proposed Mechanism of Corrosion Inhibition

The corrosion inhibition by 4-methyl-4H-[3][4][5]triazino[5,6-b]indole-3-thiol is predicated on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is facilitated by the molecule's unique electronic and structural characteristics.

The inhibition mechanism is likely a mixed-type, affecting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[7] This is a common characteristic of organic inhibitors containing both nitrogen and sulfur heteroatoms.

The adsorption process can be described by two main types of interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in acidic solutions. Van der Waals forces also contribute to this type of adsorption.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (N and S) of the inhibitor and the vacant d-orbitals of the metal atoms (e.g., iron). The π-electrons of the aromatic indole and triazine rings can also participate in this interaction, forming a stable coordinate bond.

The following diagram illustrates the proposed adsorption mechanism of 4-methyl-4H-[3][4][5]triazino[5,6-b]indole-3-thiol on a steel surface.

Inhibition_Mechanism Proposed Adsorption Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) cluster_interface Metal-Solution Interface Inhibitor 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol Adsorbed_Inhibitor Adsorbed Inhibitor Film Inhibitor->Adsorbed_Inhibitor Adsorption H_plus H+ Metal Fe H_plus->Metal Cathodic Reaction (H₂ evolution) Cl_minus Cl- Metal->Adsorbed_Inhibitor Anodic Reaction (Fe dissolution) Adsorbed_Inhibitor->H_plus Inhibition Adsorbed_Inhibitor->Metal Protection

Caption: Adsorption of the inhibitor on the metal surface forms a protective film.

Synthesis Protocol

A general and convenient synthesis for 5H-[3][4][5]triazino[5,6-b]indole-3-thiol derivatives involves the condensation reaction of isatin derivatives with thiosemicarbazide.[8] The methylation step to obtain the 4-methyl derivative would typically follow the formation of the triazino-indole ring system.

Materials and Reagents:
  • 1-methylisatin

  • Thiosemicarbazide

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylisatin (1 equivalent) and thiosemicarbazide (1.1 equivalents) in dioxane.

  • Addition of Base: Add potassium carbonate (2 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Slowly add cold water to the reaction mixture, followed by acidification with dilute hydrochloric acid until a precipitate forms.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold distilled water and then with a small amount of cold ethanol.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-methyl-4H-[3][4][5]triazino[5,6-b]indole-3-thiol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocols for Corrosion Inhibition Studies

The following protocols outline the standard experimental procedures to evaluate the performance of 4-methyl-4H-[3][4][5]triazino[5,6-b]indole-3-thiol as a corrosion inhibitor for mild steel in an acidic medium (e.g., 1 M HCl).

Material and Solution Preparation
  • Working Electrode: Mild steel specimens with a standard composition (e.g., C: 0.15%, Mn: 0.50%, Si: 0.25%, P: 0.04%, S: 0.05%, and the remainder Fe). The specimens should be abraded with a series of silicon carbide papers (from 200 to 1200 grit), rinsed with distilled water and acetone, and dried in a stream of warm air.

  • Corrosive Medium: Prepare a 1 M hydrochloric acid (HCl) solution by diluting concentrated HCl with distilled water.

  • Inhibitor Solutions: Prepare a stock solution of 4-methyl-4H-[3][4][5]triazino[5,6-b]indole-3-thiol in the corrosive medium. Prepare a range of inhibitor concentrations (e.g., 50, 100, 200, 300 ppm) by serial dilution of the stock solution.

Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell configuration with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Immerse the working electrode in the test solution for 30-60 minutes to allow the open-circuit potential (OCP) to stabilize.

  • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Record the polarization curve (log current density vs. potential).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Immerse the working electrode in the test solution until a stable OCP is reached.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range of 100 kHz to 10 mHz.

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis Techniques
  • Immerse mild steel specimens in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).

  • After immersion, carefully remove the specimens, rinse with distilled water and acetone, and dry.

  • Examine the surface morphology of the specimens using an SEM to observe the extent of corrosion and the formation of a protective film.

  • Prepare mild steel surfaces as described for SEM analysis.

  • Analyze the surface topography and roughness of the specimens using AFM. A smoother surface in the presence of the inhibitor indicates effective protection.

Experimental Workflow Diagram

Experimental_Workflow Corrosion Inhibition Evaluation Workflow cluster_prep Preparation cluster_electrochem Electrochemical Analysis cluster_surface Surface Characterization cluster_analysis Data Analysis A1 Synthesize Inhibitor A3 Prepare Test Solutions A1->A3 A2 Prepare Steel Specimens B1 Potentiodynamic Polarization (PDP) A2->B1 B2 Electrochemical Impedance Spectroscopy (EIS) A2->B2 C1 Scanning Electron Microscopy (SEM) A2->C1 C2 Atomic Force Microscopy (AFM) A2->C2 A3->B1 A3->B2 A3->C1 A3->C2 D1 Calculate Inhibition Efficiency B1->D1 B2->D1 D3 Elucidate Inhibition Mechanism C1->D3 C2->D3 D2 Determine Adsorption Isotherm D1->D2 D2->D3

Caption: A typical workflow for evaluating a new corrosion inhibitor.

Expected Performance and Data Interpretation

Based on studies of analogous triazole and triazine derivatives, 4-methyl-4H-[3][4][5]triazino[5,6-b]indole-3-thiol is expected to be a highly effective corrosion inhibitor.[3][5][7] The table below summarizes the anticipated performance data based on literature values for similar compounds.

ParameterBlank (1 M HCl)With Inhibitor (e.g., 200 ppm)Interpretation
Corrosion Current (Icorr) HighSignificantly LowerReduced corrosion rate
Inhibition Efficiency (IE%) 0%> 90%High level of protection
Charge Transfer Resistance (Rct) LowSignificantly HigherIncreased resistance to charge transfer, indicating inhibition
Double Layer Capacitance (Cdl) HighLowerAdsorption of inhibitor molecules at the metal/solution interface
Surface Roughness (AFM) HighSignificantly LowerFormation of a smooth, protective film

Note: The actual values will depend on the specific experimental conditions, including temperature, inhibitor concentration, and the exact composition of the steel.

Computational Insights (Theoretical)

While experimental data is crucial, computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deeper insights into the inhibition mechanism at the molecular level.

  • DFT Calculations: These can be used to determine the electronic properties of the inhibitor molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy indicates a greater tendency to donate electrons to the metal's d-orbitals, while a low LUMO energy suggests a propensity to accept electrons from the metal. The energy gap (ΔE = ELUMO - EHOMO) is also a key indicator of reactivity.

  • MD Simulations: These simulations can model the adsorption of the inhibitor molecules on the metal surface in a simulated corrosive environment, providing information on the adsorption energy, orientation of the molecules, and the stability of the protective film.

Conclusion and Future Directions

4-methyl-4H-[3][4][5]triazino[5,6-b]indole-3-thiol represents a promising candidate for corrosion inhibition due to its unique molecular structure that combines the beneficial properties of triazine, indole, and thiol moieties. The protocols outlined in this document provide a comprehensive framework for its synthesis and evaluation as a corrosion inhibitor. Future research should focus on obtaining direct experimental and computational data for this specific molecule to validate its performance and optimize its application in various industrial settings. Further studies could also explore its effectiveness on other metals and alloys and in different corrosive environments.

References

  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports. [Link]

  • Corrosion inhibitive property of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol for mild steel corrosion in 10M hydrochloric acid. ResearchGate. [Link]

  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. [Link]

  • Triazines: Efficient Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution. International Journal of Electrochemical Science. [Link]

  • Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. IntechOpen. [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry. [Link]

  • Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods. MDPI. [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

  • Convenient Synthesis 5 H -[3][4]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. [Link]

Sources

Application

Preparation of alkylated derivatives from 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol

Application Notes & Protocols Topic: Preparation of Alkylated Derivatives from 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol Introduction: The Strategic Value of the Triazino[5,6-b]indole Scaffold The fused heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Preparation of Alkylated Derivatives from 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol

Introduction: The Strategic Value of the Triazino[5,6-b]indole Scaffold

The fused heterocyclic system of[1][2][3]triazino[5,6-b]indole is a privileged scaffold in medicinal chemistry and drug development. This core structure is integral to a class of compounds demonstrating a wide spectrum of pharmacological activities, including potent antiviral, anticancer, and antimalarial properties.[4][5][6][7][8][9][10] The biological significance of this scaffold is largely attributed to its ability to intercalate with DNA and inhibit key enzymes involved in pathogenesis.[11]

The starting material, 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol, represents a key strategic intermediate for chemical diversification.[12] The presence of a reactive thiol group at the 3-position offers a versatile handle for synthetic modification. Specifically, S-alkylation (the attachment of various alkyl groups to the sulfur atom) is a fundamental and highly effective strategy for generating extensive libraries of novel derivatives. This process allows for the systematic modulation of the molecule's physicochemical properties, such as lipophilicity, solubility, and steric profile, which in turn can profoundly influence its pharmacokinetic and pharmacodynamic behavior. These modifications are crucial for optimizing lead compounds in drug discovery programs.

This guide provides a detailed protocol for the S-alkylation of 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol, explains the chemical principles underpinning the methodology, and outlines the characterization of the resulting derivatives.

Reaction Mechanism and Scientific Rationale

The S-alkylation of a heterocyclic thiol is a classic example of a nucleophilic substitution reaction. The process can be broken down into two primary steps:

  • Deprotonation: The thiol (-SH) group is weakly acidic. In the presence of a suitable base, the proton is abstracted, yielding a highly nucleophilic thiolate anion (-S⁻). The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (TEA).

  • Nucleophilic Attack: The generated thiolate anion, a potent nucleophile, attacks the electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). This results in the displacement of the leaving group (e.g., a halide ion) and the formation of a new carbon-sulfur (C-S) bond, yielding the desired thioether derivative.

The choice of solvent is equally important. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetone, are preferred as they effectively solvate the cation of the base while leaving the thiolate anion relatively free, thereby enhancing its nucleophilicity and promoting the reaction rate.

Caption: S-Alkylation reaction mechanism.

Experimental Workflow Overview

The overall process is a straightforward, multi-step synthesis that can be completed within a standard laboratory setting. The workflow emphasizes careful monitoring and purification to ensure the integrity of the final product.

Experimental_Workflow start Start Material (Triazinoindole-thiol) dissolve Dissolution in Solvent (DMF) start->dissolve add_base Addition of Base (e.g., K₂CO₃) dissolve->add_base Step 1 add_alkyl Addition of Alkylating Agent add_base->add_alkyl Step 2 reaction Reaction at RT (Monitor by TLC) add_alkyl->reaction Step 3 workup Aqueous Work-up (Precipitation) reaction->workup Step 4 filter Filtration & Washing workup->filter purify Purification (Recrystallization) filter->purify Step 5 characterize Characterization (NMR, MS, IR) purify->characterize final_product Final Product (Alkylated Derivative) characterize->final_product

Caption: General experimental workflow for S-alkylation.

Detailed Synthesis Protocol

This protocol describes a general procedure for the S-alkylation of 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol using an alkyl halide. The quantities can be scaled as needed.

Materials and Equipment:

  • Starting Material: 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol (MW: 216.26 g/mol )

  • Alkylating Agent: Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Other Reagents: Deionized water, Ethanol (for recrystallization)

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, condenser, thin-layer chromatography (TLC) plates (silica gel), Buchner funnel, vacuum flask, standard laboratory glassware.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol (1.0 g, 4.62 mmol).

  • Dissolution: Add 20 mL of anhydrous DMF to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (0.96 g, 6.93 mmol, 1.5 equivalents) to the solution in one portion. Stir the suspension for 30 minutes at room temperature under an inert atmosphere (N₂ or Ar). The formation of the potassium thiolate salt may be observed.

  • Addition of Alkylating Agent: Dissolve the alkylating agent (5.08 mmol, 1.1 equivalents) in 5 mL of anhydrous DMF and add it to the reaction mixture dropwise over 10-15 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture slowly into 100 mL of ice-cold deionized water with stirring. A solid precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water (3 x 30 mL) to remove any remaining DMF and inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure S-alkylated derivative.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Data Summary: Representative Alkylation Reactions

The following table summarizes typical reaction parameters for the synthesis of various S-alkylated derivatives from 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol. Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Alkylating AgentR-GroupBase (Equivalents)SolventTemp. (°C)Time (h)Expected Yield (%)
Methyl Iodide-CH₃K₂CO₃ (1.5)DMF252-385-95
Ethyl Bromide-CH₂CH₃K₂CO₃ (1.5)DMF253-480-90
Propyl Bromide-CH₂CH₂CH₃K₂CO₃ (1.5)DMF253-580-90
Benzyl Chloride-CH₂PhK₂CO₃ (1.5)DMF254-675-85
Allyl Bromide-CH₂CH=CH₂K₂CO₃ (1.5)DMF252-480-90

Characterization of Alkylated Derivatives

To validate the successful synthesis of the target compounds, a combination of spectroscopic techniques is essential.

  • ¹H NMR Spectroscopy: The most telling evidence of successful S-alkylation is the disappearance of the characteristic broad singlet corresponding to the thiol proton (-SH), which is typically found far downfield. Concurrently, new signals corresponding to the protons of the introduced alkyl group will appear in the aliphatic region of the spectrum. For example, a new singlet around 2.5-3.0 ppm would indicate the presence of an S-methyl group.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show new signals corresponding to the carbons of the newly attached alkyl chain.

  • Mass Spectrometry (MS): MS analysis (e.g., ESI-MS) will confirm the molecular weight of the product. The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the calculated mass of the S-alkylated derivative.

  • Infrared (IR) Spectroscopy: The weak S-H stretching band, typically observed around 2550-2600 cm⁻¹, will be absent in the IR spectrum of the product.

Applications in Drug Discovery

The generation of a diverse library of S-alkylated 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol derivatives is a proven strategy in the quest for new therapeutic agents. Numerous studies have demonstrated that modifications at this position can lead to compounds with significant biological activity.[13][14] For instance, substituted triazinoindoles have shown promise as:

  • Antiviral Agents: Particularly against rhinovirus strains, where the nature of the C-3 substituent plays a key role in activity.[5][7]

  • Anticancer Agents: Derivatives have exhibited antiproliferative activity against various human cancer cell lines, with some compounds showing efficacy at micromolar concentrations.[1][2][3][15][16]

  • Antimalarial Agents: The introduction of specific groups, such as a trifluoromethyl group on the indole ring, in conjunction with modifications at the C-3 position, has been shown to enhance activity against Plasmodium falciparum.[4]

By following the protocols outlined in this guide, researchers can efficiently synthesize and explore a wide chemical space around the triazino[5,6-b]indole core, paving the way for the discovery of novel and potent drug candidates.

References

  • Barraja, P., Diana, P., Lauria, A., Montalbano, A., Almerico, A. M., Dattolo, G., & Cirrincione, G. (2004). Synthesis and Antiproliferative Activity of[1][2][3]Triazino[4,3-a]indoles. Anticancer Research, 24(6), 3775-3779. Available at: [Link]

  • PubMed. (2004). Synthesis and antiproliferative activity of[1][2][3]triazino [4,3-a] indoles. Anticancer Research. Available at: [Link]

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  • Lopatik, D. V., et al. (n.d.). Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Lopatik. Available at: [Link]

  • PubMed. (2005). 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • PubMed. (2025). Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity. Available at: [Link]

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  • TUJNAS. (2023). Synthesis and Spectroscopic Study of Some New 1,2,4-Triazino[5,6-b]indole Derivatives. Tikrit University Journal for Natural Academic Sciences. Available at: [Link]

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  • Bulgarian Chemical Communications. (n.d.). Novel routes to triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives. Available at: [Link]

  • Taylor & Francis Online. (2020). Regioselective Synthesis of Some 3-Thioxo-8-Nitro-(2H)-1,2,4-Triazino[5,6-b]Indole Derivatives and Their Antibacterial Activity. Polycyclic Aromatic Compounds. Available at: [Link]

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  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available at: [Link]

  • MDPI. (2023). Antiviral Activity of an Indole-Type Compound Derived from Natural Products, Identified by Virtual Screening by Interaction on Dengue Virus NS5 Protein. Molecules. Available at: [Link]

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  • Journal of Medicinal and Chemical Sciences. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. Available at: [Link]

  • HETEROCYCLES. (2015). MODIFICATION OF 3,5-DIOXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE VIA MITSUNOBU AND CHAN-LAM COUPLING REACTION. Available at: [Link]

  • Connect Journals. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol synthesis

Welcome to the Technical Support Center for Triazinoindole Synthesis. As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals optimize the yield and purity of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Triazinoindole Synthesis. As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals optimize the yield and purity of 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol .

This tricyclic scaffold is highly valued in medicinal chemistry for its potent antiviral, antibacterial, and anticancer properties[1]. However, synthesizing it efficiently requires precise thermodynamic control over its two primary phases: the condensation of isatin with 4-methylthiosemicarbazide, and the subsequent base-catalyzed cyclization. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative optimization data to ensure your synthetic workflows are robust and reproducible.

Visualized Reaction Workflow

SynthesisWorkflow Isatin Isatin (Starting Material) Condensation Step 1: Condensation EtOH, cat. AcOH, Reflux 6h Isatin->Condensation MTSC 4-Methylthiosemicarbazide (Reagent) MTSC->Condensation Intermediate Isatin-3-(4-methylthiosemicarbazone) (Intermediate) Condensation->Intermediate Cyclization Step 2: Base-Catalyzed Cyclization K2CO3, H2O, Reflux 6h Intermediate->Cyclization Salt Soluble Thiolate Salt (Deprotonated) Cyclization->Salt Acidification Step 3: Acidification HCl to pH ~6 Salt->Acidification Product 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol (Final Product) Acidification->Product

Two-step synthesis workflow of 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol.

Step-by-Step Experimental Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system . Visual cues (such as dissolution and precipitation) act as built-in quality control checkpoints at each critical stage.

Phase 1: Condensation (Formation of the Thiosemicarbazone Intermediate)
  • Preparation : In a round-bottom flask, suspend 10.0 mmol of isatin and 10.5 mmol of 4-methylthiosemicarbazide in 40 mL of absolute ethanol[2].

  • Catalysis : Add 3–5 drops of glacial acetic acid.

    • Self-Validation Checkpoint: The acid acts as a necessary catalyst to activate the carbonyl; omitting it will result in unreacted starting materials[1].

  • Reflux : Heat the mixture to reflux (78°C) under continuous magnetic stirring for 4–6 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Isolation : Cool the mixture to room temperature. A yellow/orange precipitate will form. Filter the solid under vacuum, wash with cold ethanol (2 × 10 mL), and dry in vacuo[3].

Phase 2: Base-Catalyzed Cyclization & Acidification
  • Suspension : Suspend the intermediate (approx. 8.0 mmol) in 30 mL of distilled water.

  • Base Addition : Add 12.0 mmol (1.5 eq) of potassium carbonate (K₂CO₃).

    • Self-Validation Checkpoint: Avoid strong bases like KOH or NaOH, which can irreversibly degrade the indole lactam ring[1].

  • Reflux : Heat to reflux (100°C) for 6–8 hours.

    • Self-Validation Checkpoint: The opaque suspension will gradually transition into a clear, homogeneous solution. This visual change confirms the successful cyclization and formation of the highly soluble potassium thiolate salt[4].

  • Precipitation : Cool the solution in an ice bath (0–5°C). Carefully add 10% HCl dropwise under vigorous stirring until the pH reaches ~6.

    • Self-Validation Checkpoint: A dense yellow/white precipitate of the free thiol will immediately crash out of the solution[5].

  • Purification : Filter the product, wash extensively with cold distilled water to remove inorganic salts, and recrystallize from ethanol to yield the pure target compound.

Quantitative Data: Yield Optimization

The table below summarizes the causality between reaction parameters and overall yield, allowing you to select the optimal conditions for your specific laboratory setup.

Reaction PhaseSolventCatalyst / BaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 (Condensation)EthanolNone7824< 10Carbonyl insufficiently electrophilic; starting materials recovered[1].
1 (Condensation)EthanolGlacial AcOH (cat.)78682–85Optimal protonation of C3 carbonyl facilitates nucleophilic attack[2].
2 (Cyclization)WaterKOH (excess)100445–65Harsh basic conditions lead to indole ring opening and tarry byproducts[1].
2 (Cyclization)WaterK₂CO₃ (1.5 eq)100678–84Mild base promotes clean cyclization without degrading the indole core[4].
1 & 2 (One-Pot)PEG-400None (Neutral)75888PEG acts as an eco-friendly phase transfer catalyst, stabilizing the transition state[1].
Troubleshooting Guides & FAQs

Q1: Why is my yield of the isatin-3-(4-methylthiosemicarbazone) intermediate consistently below 50%? Causality: The condensation of the C3 ketone of isatin with the terminal hydrazine moiety of 4-methylthiosemicarbazide requires mild acidic conditions to activate the carbonyl carbon. Without an acid catalyst, the electrophilicity of the carbon is insufficient, and the reaction stalls[1]. Solution: Add a catalytic amount of glacial acetic acid (AcOH) to your ethanol solvent and reflux for 4–6 hours. The acid protonates the C3 carbonyl oxygen, lowering the activation energy for nucleophilic attack and driving the equilibrium toward the thiosemicarbazone intermediate[2][3].

Q2: During the cyclization step, I observe multiple spots on my TLC plate and a dark, tarry reaction mixture. How can I prevent this? Causality: Isatin derivatives are highly sensitive to strong, harsh bases (like excess NaOH or KOH) at elevated temperatures. These conditions frequently cause the hydrolytic opening of the indole lactam ring (forming isatinic acid derivatives) or general degradation[1]. Solution: Switch to a milder base such as potassium carbonate (K₂CO₃) in water[4]. Alternatively, utilize a catalyst-free Polyethylene Glycol (PEG-400) mediated system. PEG acts as a phase transfer catalyst and stabilizes the transition state without the need for toxic or harsh bases, improving the yield of the triazino[5,6-b]indole core to >85%[1].

Q3: After cyclization and cooling, no precipitate forms. Where is my product? Causality: The final product, 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, features a highly acidic thiol group (-SH). In the basic reaction mixture (e.g., K₂CO₃ in water), this thiol remains deprotonated, existing as a highly water-soluble potassium thiolate salt[4]. Solution: You must perform a controlled acidification workup. Carefully add dilute HCl (10%) dropwise to the ice-cold reaction mixture until the pH reaches approximately 6. Protonating the thiolate neutralizes the molecule, causing the free thiol product to immediately precipitate as a solid[5].

Q4: How can I prevent the oxidation of the thiol product into a disulfide dimer during storage? Causality: Free thiols are highly susceptible to oxidative coupling in the presence of atmospheric oxygen and trace transition metals, forming stable disulfide bonds (R-S-S-R). Solution: Degas your precipitation and recrystallization solvents (water/ethanol) with nitrogen or argon. Store the final dried powder under an inert atmosphere at -20°C. If disulfide formation is suspected (indicated by a doubled mass on LC-MS), a mild reducing agent like DTT (Dithiothreitol) or TCEP can be used during workup to recover the free thiol.

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 4-Methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol

Welcome to the Technical Support Center for handling 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol and its derivatives. These compounds are highly valuable in drug discovery (e.g., as antimicrobial or target-specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol and its derivatives. These compounds are highly valuable in drug discovery (e.g., as antimicrobial or target-specific inhibitors) but present significant handling challenges due to the nucleophilic nature of the C3-thiol group. This portal provides application scientists with validated troubleshooting guides, mechanistic insights, and protocols to prevent oxidative degradation during long-term storage and assay preparation.

Section 1: Mechanistic FAQ (Understanding the Degradation)

Q1: Why does my 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol lose potency when stored in DMSO at room temperature? A: The loss of biological activity (such as increasing IC50 values over time) is directly linked to the oxidative instability of the free thiol group in solution[1]. In the presence of dissolved oxygen and trace transition metals, the free thiol (-SH) undergoes rapid auto-oxidation. The primary degradation pathway forms a reversible disulfide dimer (R-S-S-R). If left unchecked, prolonged exposure to reactive oxygen species leads to irreversible oxidation into sulfinic (-SO2H) and sulfonic (-SO3H) acids[2]. DMSO is particularly problematic for long-term liquid storage as it is hygroscopic and can act as a mild oxidant over time, accelerating the loss of the active free thiol.

Q2: How does the oxidation state impact my experimental assays? A: Most target interactions rely on the specific steric profile and nucleophilicity of the free thiol. Disulfide dimerization doubles the molecular weight and drastically alters the compound's 3D conformation, preventing target pocket binding. Irreversible oxidation to sulfones or sulfonic acids introduces bulky, negatively charged moieties that completely abrogate target affinity and 1[1].

Pathway A Active Free Thiol (Triazinoindole) B Disulfide Dimer (Reversible) A->B O2, Trace Metals C Sulfinic/Sulfonic Acids (Irreversible) B->C Prolonged O2/Light D TCEP Reduction B->D Rescue D->A Recovers Thiol E Argon & -80°C E->A Prevents Oxidation

Mechanistic pathway of thiol oxidation and intervention strategies for triazinoindole-3-thiols.

Section 2: Troubleshooting Guide (Identifying & Quantifying Degradation)

Q3: How can I accurately determine the extent of oxidation in my stored batches? A: To troubleshoot a degraded batch, you must quantify the ratio of free thiols to disulfides. We recommend a self-validating system: by measuring the free thiol content before and after the addition of a reducing agent (like NaBH4), you can calculate exactly how much compound was lost to reversible disulfide formation versus irreversible over-oxidation[2].

Table 1: Comparison of Thiol Quantification Methods
MethodReagentAdvantagesLimitations
Ellman’s Assay DTNBStandard, high-throughput, colorimetric (412 nm).DTNB cross-reacts with exogenous thiol reducing agents (e.g., DTT).
4-DPS Assay 4,4′-dithiodipyridineHighly accurate for evaluating the thiol-disulfide redox state[2].Requires UV measurement (324 nm); sensitive to background absorbance.
LC-MS/MS N/AIdentifies exact oxidation states (disulfide vs. sulfinic/sulfonic).Lower throughput; requires specialized equipment.
Protocol: Self-Validating Thiol-Disulfide Quantification (Modified 4-DPS Assay)

Causality Focus: We use NaBH4 for reduction because it rapidly reduces disulfides back to free thiols. Crucially, the excess NaBH4 must be neutralized with formaldehyde to prevent it from reducing the 4-DPS reagent itself, which would cause false-positive absorbance readings[3].

  • Initial Measurement (Free Thiols): Dissolve a 10 µM aliquot of your stored compound in degassed phosphate buffer (pH 7.4). Add 4-DPS (final concentration 100 µM). Incubate for 10 minutes and measure absorbance at 324 nm to calculate the Native Thiol concentration.

  • Reduction Step: Take a second identical aliquot and add 10 mM NaBH4. Incubate for 15 minutes at room temperature to reduce all reversible disulfides back to free thiols[3].

  • Neutralization: Add 5 mM formaldehyde to the mixture to quench the unreacted NaBH4[3].

  • Total Thiol Measurement: Add 4-DPS to the reduced sample and measure absorbance at 324 nm to calculate the Total Thiol concentration.

  • Data Interpretation:

    • Disulfide Content = (Total Thiols - Native Thiols) / 2.

    • Irreversible Oxidation = Theoretical Initial Concentration - Total Thiols.

Section 3: Storage Optimization & Protocols

Q4: What is the optimal storage protocol to prevent both reversible and irreversible oxidation? A: The fundamental principle of storing 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is the strict exclusion of oxygen, moisture, and light. Solvent choice profoundly impacts oxidation rates; storing thiols in certain organic solvents without degassing accelerates 4[4]. The compound must be stored as a lyophilized solid under an inert atmosphere.

Workflow S1 1. Lyophilize (Dry Solid) S2 2. Argon Purge (Displace O2) S1->S2 S3 3. Amber Vials (Block UV) S2->S3 S4 4. Store -80°C (Slow Kinetics) S3->S4 S5 5. Degassed Solvent (Reconstitution) S4->S5

Optimized step-by-step inert storage and reconstitution workflow for sensitive thiol compounds.

Protocol: High-Fidelity Inert Storage Methodology
  • Lyophilization: Ensure the synthesized compound is completely dried via lyophilization. Residual moisture facilitates hydrolytic and oxidative side reactions.

  • Inert Gas Purging: Transfer the dry powder to amber glass vials (to prevent UV-catalyzed radical formation). Purge the vials with Argon gas. Causality: Argon is denser than Nitrogen and forms a heavier protective "blanket" over the solid powder, displacing oxygen more effectively at the bottom of the vial.

  • Sealing and Cryogenic Storage: Seal with PTFE-lined caps to prevent oxygen ingress. Store immediately at -80°C. Lowering the temperature exponentially decreases the kinetic rate of any residual oxidative reactions.

  • Reconstitution: When ready for an assay, do not open the vial while cold. Allow it to equilibrate to room temperature in a desiccator to prevent condensation. Reconstitute using strictly degassed solvents (e.g., DMSO purged with Argon for 30 minutes prior to use). Prepare only the volume needed for immediate use.

  • Self-Validation Check: Store a parallel control vial containing a highly sensitive indicator thiol (e.g., dilute cysteine) under the exact same inert conditions. Before using your valuable triazinoindole batch, run a quick colorimetric Ellman's test on the control vial. If the control shows disulfide formation, your argon purge or vial seal has failed.

Section 4: Formulation & Antioxidant Rescue

Q5: Can I use reducing agents to salvage a partially oxidized batch for in vitro assays? A: Yes, but with strict caveats. If your quantification assay shows the degradation is primarily reversible disulfides, you can rescue the batch using a non-thiol reducing agent.

Table 2: Reducing Agents for Thiol Rescue
AgentMechanismRecommendation for Triazinoindoles
TCEP Phosphine-based reductionOptimal. Irreversibly reduces disulfides, does not contain a thiol, and operates well at acidic to neutral pH.
DTT Dithiol-based exchangeSub-optimal. Can interfere with downstream assays that are sensitive to exogenous thiols.
BME Monothiol exchangeNot recommended. Volatile, toxic, and forms mixed disulfides with the target compound.

Implementation: Add 1-2 molar equivalents of TCEP to the assay buffer 15 minutes prior to introducing the biological target. Causality: TCEP ensures the triazinoindole-3-thiol is fully reduced to its active monomeric state without introducing competing thiols into your assay system, which could otherwise cause false negatives in target-binding screens.

References
  • Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine. ACS Publications.2

  • Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry. 4

  • Thiol/disulfide homeostasis: A prognostic biomarker for patients with advanced non-small cell lung cancer? PMC (NIH). 3

  • Identification of triazinoindol-benzimidazolones as nanomolar inhibitors of the Mycobacterium tuberculosis enzyme TDP-6-deoxy-D-xylo-4-hexopyranosid-4-ulose 3,5-epimerase (RmlC). PMC (NIH). 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Overlap in 4-methyl-4H-triazino[5,6-b]indole-3-thiol Analysis

Technical Support Center: Troubleshooting NMR Peak Overlap in 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol Analysis Welcome to the technical support center for the analysis of 4-methyl-4H-[1][2][3]triazino[5,6-b]in...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting NMR Peak Overlap in 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol Analysis

Welcome to the technical support center for the analysis of 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with NMR peak overlap during the characterization of this and structurally related heterocyclic compounds. Here, we provide in-depth troubleshooting strategies and detailed protocols in a question-and-answer format to help you resolve these common analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak overlap in the ¹H NMR spectrum of my 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol sample?

A1: Significant peak overlap in the ¹H NMR spectrum of 4-methyl-4H-[1][2]triazino[5,6-b]indole-3-thiol is often due to the compound's rigid, polycyclic aromatic structure.[4] The protons on the fused ring system exist in similar chemical environments, leading to closely spaced chemical shifts. Specifically, the indole and triazine ring protons may resonate in a narrow spectral window, causing their signals to coalesce and complicating spectral interpretation. Furthermore, intermolecular interactions, such as π-stacking between the flat aromatic cores, can lead to peak broadening and further overlap, especially at higher concentrations.[5]

Q2: I see fewer proton signals in the aromatic region than I theoretically expect. Is this an indication of peak overlap?

A2: Yes, observing fewer signals than expected is a classic sign of peak overlap.[6] For the 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol structure, you should be able to account for each proton on the indole ring system. If you observe broad singlets or multiplets that integrate for more than one proton, it is highly probable that two or more distinct proton signals are overlapping.

Troubleshooting Guides & Protocols

Strategy 1: Modifying the Chemical Environment with Solvent Effects

Q3: How can changing the NMR solvent help resolve peak overlap?

A3: Changing the deuterated solvent is one of the simplest and most effective initial steps to resolve peak overlap.[7] Solvents can induce changes in the chemical shifts of a solute through various intermolecular interactions, a phenomenon known as the solvent effect.[8] Aromatic solvents like benzene-d₆ or pyridine-d₅, for instance, can cause significant changes in the chemical shifts of nearby protons due to their magnetic anisotropy. This can lead to a greater dispersion of signals that were previously overlapping in a more inert solvent like chloroform-d.[9] The polarity of the solvent can also influence the electron density distribution within your molecule, affecting the shielding of protons and thus their resonance frequencies.[10]

  • Initial Spectrum: Dissolve 5-10 mg of your 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol sample in approximately 0.6 mL of a standard solvent like CDCl₃ or DMSO-d₆ and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the initial solvent under a gentle stream of nitrogen or by using a rotary evaporator at a low temperature to avoid sample degradation.

  • Second Solvent: Add approximately 0.6 mL of an alternative deuterated solvent (see Table 1 for suggestions) to the same NMR tube, ensuring the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (e.g., temperature, number of scans) as the first.

  • Analysis: Compare the two spectra to identify any changes in chemical shifts that may have resolved the peak overlap.

SolventResidual ¹H Signal (ppm)Properties & Use Cases
Chloroform-d (CDCl₃) 7.26A standard, relatively non-polar solvent suitable for many organic compounds.
Benzene-d₆ (C₆D₆) 7.16An aromatic solvent that often induces significant chemical shifts due to its ring current effect, which can be very effective at resolving overlapping signals in aromatic compounds.[9]
Acetone-d₆ ((CD₃)₂CO) 2.05A polar aprotic solvent that can be a good alternative to CDCl₃.
Dimethyl sulfoxide-d₆ ((CD₃)₂SO) 2.50A highly polar aprotic solvent that is excellent for dissolving a wide range of compounds and can be particularly useful for observing exchangeable protons like N-H or S-H.[7]
Methanol-d₄ (CD₃OD) 3.31 (CD₂H), 4.87 (OH)A polar protic solvent that can engage in hydrogen bonding, potentially altering the chemical shifts of protons near the thiol and triazine nitrogen atoms.[7]

Table 1: Common Deuterated Solvents and Their Properties for Resolving Peak Overlap.

Strategy 2: Utilizing Temperature to Influence Molecular Dynamics

Q4: Can adjusting the temperature of my NMR experiment help with peak resolution?

A4: Yes, Variable Temperature (VT) NMR is a powerful technique for resolving overlapping signals.[11] Changing the temperature can affect the NMR spectrum in several ways. For a molecule like 4-methyl-4H-[1][2]triazino[5,6-b]indole-3-thiol, restricted rotation around the C-N bonds of the triazine ring substituents could lead to the presence of different conformers (rotamers) that are in slow exchange on the NMR timescale, resulting in multiple peaks for some nuclei. By increasing the temperature, you can increase the rate of this exchange, potentially coalescing these multiple signals into a single, sharper peak. Conversely, lowering the temperature can slow down exchange processes, sometimes allowing for the resolution of individual conformers.[12] Additionally, temperature changes can alter the populations of different conformations, which can lead to shifts in the averaged peak positions and potentially resolve overlap.[13][14]

  • Sample Preparation: Prepare a well-shimmed sample of your compound in a deuterated solvent with a wide liquid range (e.g., toluene-d₈ for high temperatures or methanol-d₄ for low temperatures). Ensure the NMR tube is properly sealed.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Change: Gradually increase or decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate at each new temperature for 5-10 minutes.

  • Re-shimming: After the temperature has stabilized, re-shim the sample, as magnetic field homogeneity can be temperature-dependent.

  • Acquisition: Acquire a ¹H NMR spectrum at each temperature.

  • Analysis: Compare the series of spectra to identify temperature-dependent chemical shift changes that lead to the resolution of overlapping peaks.

VT_NMR_Workflow A Overlapping Signals at Room Temperature B Increase Temperature A->B Increase Rate of Exchange C Decrease Temperature A->C Decrease Rate of Exchange D Fast Exchange: Signals Coalesce & Sharpen B->D E Slow Exchange: Signals Resolve C->E F Resolved Spectrum D->F E->F

Caption: Variable Temperature NMR Workflow.

Strategy 3: Inducing Chemical Shifts with Lanthanide Shift Reagents

Q5: What are lanthanide shift reagents and how can they help with my peak overlap problem?

A5: Lanthanide shift reagents (LSRs) are paramagnetic complexes, typically of europium (Eu) or praseodymium (Pr), that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's protons.[1][3] These reagents work by forming a weak complex with a Lewis basic site on the molecule of interest. For 4-methyl-4H-[1][2][3]triazino[5,6-b]indole-3-thiol, the nitrogen atoms of the triazine ring and the sulfur of the thiol group are potential binding sites. The paramagnetic lanthanide ion creates a local magnetic field that influences the chemical shifts of nearby protons.[15] The magnitude of this induced shift is dependent on the distance and angle of the proton from the lanthanide ion, often leading to a significant spreading out of the spectrum and resolution of overlapping signals.[16]

  • Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃). It is crucial that the solvent is free of water, as water can compete for coordination to the LSR.

  • Initial Spectrum: Acquire a reference ¹H NMR spectrum of your sample before adding any LSR.

  • LSR Addition: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent. Add a small, known aliquot of the LSR stock solution to the NMR tube containing your sample.

  • Acquire Spectrum: After thorough mixing, acquire another ¹H NMR spectrum.

  • Repeat: Continue adding aliquots of the LSR solution and acquiring spectra until the overlapping peaks are sufficiently resolved or until significant line broadening occurs, which can happen at higher LSR concentrations.

  • Analysis: Plot the chemical shift of the protons of interest against the molar ratio of LSR to your compound to analyze the induced shifts and aid in signal assignment.

LSR_Workflow A Overlapping ¹H NMR Spectrum B Add Lanthanide Shift Reagent (LSR) A->B C LSR Coordinates to Lewis Basic Site B->C D Paramagnetic Effect Induces Chemical Shift Changes C->D E Resolved ¹H NMR Spectrum D->E TwoD_NMR_Workflow A Overlapping 1D ¹H Spectrum B Acquire 2D NMR Data (COSY, HSQC, HMBC) A->B C HSQC: Correlate ¹H with ¹³C B->C D COSY: Identify ¹H-¹H Couplings B->D E HMBC: Identify Long-Range ¹H-¹³C Couplings B->E F Unambiguous Signal Assignment and Structure Elucidation C->F D->F E->F

Caption: 2D NMR Analysis Workflow.

References

  • University of Bath. (n.d.). NMR quantitative analysis - The application of lanthanide shift reagents. Retrieved from [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Fiveable. (2025, August 15). Accidentally Overlapping Signals: Organic Chemistry Study.... Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment o. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • PMC. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]

  • EurekAlert!. (2026, March 24). Nanoparticles for simplifying NMR signals to decode complex mixtures. Retrieved from [Link]

  • UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • bioRxiv. (2026, March 24). NMR as a Video-(game): Constructing Super-Resolution Cross-peak Trajectories in Protein Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solvent Effects on Nitrogen Chemical Shifts. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group. Retrieved from [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]

  • TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]

  • PMC. (n.d.). Cross‐Peaks in Simple Two‐Dimensional NMR Experiments from Chemical Exchange of Transverse Magnetisation. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis 5 H -T[1][2]riazine[5,6- b ]indole-3-thiol Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. Retrieved from [Link]

  • Preprints.org. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

  • Wiley Online Library. (2017, February 2). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • PubMed. (n.d.). Clastogenicity of triazinoindole derivatives in relation with the physicochemical properties of the substituents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol Reactions

Overview Welcome to the Technical Support Center for triazinoindole derivatives. 4-Methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is a privileged scaffold in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Technical Support Center for triazinoindole derivatives. 4-Methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is a privileged scaffold in drug discovery. However, its polyfunctional nature—featuring a tautomeric thiol/thione group, an acidic indole nitrogen (N-5), and a sensitive triazine core—presents unique synthetic challenges. This guide provides field-proven, mechanistically grounded solutions to eliminate unwanted side products during your derivatization workflows.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My alkylation reaction yields a mixture of products. How do I exclusively isolate the S-alkylated product and prevent N-alkylation?

  • Causality & Solution: The regioselectivity of electrophilic attack on 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is heavily dictated by your choice of base[1]. The molecule possesses two primary reactive nucleophilic sites: the exocyclic sulfur at C-3 and the indole nitrogen at N-5.

    • S-Alkylation (Desired): The thiol group is relatively acidic (pKa ~6–8). Using a mild, non-nucleophilic base like Triethylamine (Et 3​ N) or N,N-Diisopropylethylamine (DIPEA) selectively deprotonates the sulfur without affecting the indole nitrogen, driving exclusive S-alkylation[1].

    • N-Alkylation (Side Product): Strong bases such as Sodium Hydride (NaH) are capable of deprotonating the much less acidic indole nitrogen (pKa ~16). This generates a highly reactive N-anion, leading to competitive or exclusive N-5 alkylation[1].

  • Actionable Fix: Switch your base to 1.2 equivalents of Et 3​ N in a polar aprotic solvent (e.g., DMF or THF) at 0 °C to room temperature.

Q2: LC-MS analysis of my purified thiol shows a persistent [2M-2H] peak. What is this, and how do I prevent it?

  • Causality & Solution: A mass corresponding to [2M-2H] strongly indicates the formation of a disulfide dimer. Thiols are highly susceptible to oxidative coupling. In the presence of atmospheric oxygen and a base, the thiolate anion rapidly oxidizes to form an unreactive disulfide bridge between two triazinoindole monomers.

  • Actionable Fix: The reaction environment must be strictly anaerobic. Degas all solvents using the freeze-pump-thaw method or by sparging with Argon for 30 minutes. Run the reaction under a positive pressure of Argon. If disulfide is already present in your starting material, add a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) during the aqueous workup to cleave the S-S bond back to the free thiol.

Q3: During the base-catalyzed synthesis of the core scaffold, I observe significant degradation and ring-opened side products. How can I preserve the triazine ring?

  • Causality & Solution: The 1,2,4-triazine ring is electron-deficient and susceptible to nucleophilic attack. Prolonged thermal heating (refluxing for hours) in aqueous or alcoholic base (e.g., K 2​ CO 3​ in H 2​ O/EtOH) leads to hydrolysis and subsequent cleavage of the triazine ring[2].

  • Actionable Fix: Transition to microwave-assisted synthesis. Microwave irradiation accelerates the cyclization of the thiosemicarbazone intermediate, reducing reaction times from several hours to merely 15–30 minutes[2]. This rapid kinetic conversion prevents the thermodynamic degradation of the newly formed triazine core.

Section 2: Self-Validating Experimental Protocols

Protocol A: Highly Regioselective S-Alkylation Self-Validation Principle: The reaction remains a clear solution; precipitation or deep color shifts (e.g., dark red) often indicate over-deprotonation (N-anion formation).

  • Preparation: To an oven-dried, Argon-purged 50 mL round-bottom flask, add 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol (1.0 mmol).

  • Solvent Addition: Inject 10 mL of anhydrous, Argon-sparged DMF. Stir until completely dissolved.

  • Base Activation: Add Triethylamine (Et 3​ N) (1.2 mmol, 1.2 equiv) dropwise at 0 °C.

    • Validation Checkpoint: The solution should remain yellow/orange. A shift to deep red/purple indicates potential N-deprotonation.

  • Electrophile Addition: Slowly add the alkyl halide (1.1 mmol, 1.1 equiv) over 5 minutes. Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching & Isolation: Quench the reaction with ice-cold distilled water (30 mL). The S-alkylated product will typically precipitate. Filter the solid, wash with cold water, and dry under vacuum.

    • Validation Checkpoint: LC-MS should show[M+H] of the S-alkylated product without the [2M-2H] disulfide peak.

Protocol B: Microwave-Assisted Core Cyclization (Minimizing Ring Cleavage)

  • Mixing: Combine the isatin-3-thiosemicarbazone intermediate (1.0 mmol) and K 2​ CO 3​ (1.5 mmol) in 15 mL of distilled water inside a microwave-safe reaction vial[2].

  • Irradiation: Irradiate the mixture in a dedicated laboratory microwave reactor at 800 W for 15–30 minutes[2].

    • Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1) every 5 minutes to prevent over-reaction.

  • Acidification: Cool the vial to room temperature. Carefully acidify the mixture with glacial acetic acid to pH 5-6[2].

  • Recovery: Collect the resulting precipitate by filtration, wash with water, and recrystallize from EtOH-DMF to yield the pure thiol[2].

Section 3: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction conditions and the distribution of S-alkylated vs. side products during derivatization.

Base UsedSolventTemp (°C)AtmosphereS-Alkylation (%)N-Alkylation (%)Disulfide (%)Degradation (%)
Et 3​ N (1.2 eq)DMF25Argon>95% <1%<2%<1%
NaH (1.5 eq)DMF0 to 25Argon<5%>90% <2%<1%
K 2​ CO 3​ (2.0 eq)Acetone60 (Reflux)Air60%15%20% 5%
NaOH (3.0 eq)H 2​ O/EtOH100 (Reflux)Air30%10%10%50%
Section 4: Pathway & Workflow Visualizations

Regioselectivity SM 4-Methyl-4H-[1,2,4]triazino [5,6-b]indole-3-thiol Base1 Mild Base (Et3N) Selectively deprotonates -SH SM->Base1 pKa ~7 Base2 Strong Base (NaH) Deprotonates indole -NH SM->Base2 pKa ~16 Prod1 S-Alkylated Product (Target Compound) Base1->Prod1 + Alkyl Halide Prod2 N-Alkylated Product (Unwanted Side Product) Base2->Prod2 + Alkyl Halide

Base-dependent regioselectivity pathways for alkylation of triazinoindole-3-thiols.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Cond1 Mass = [2M-2H] (Disulfide Dimer) Start->Cond1 Cond2 Mass = [M+H] Wrong NMR Shifts (N-Alkyl) Start->Cond2 Cond3 Multiple Low Mass Peaks (Ring Cleavage) Start->Cond3 Fix1 Degas Solvents & Use Argon Add TCEP during workup Cond1->Fix1 Oxidation Issue Fix2 Switch to non-nucleophilic mild base (Et3N / DIPEA) Cond2->Fix2 Regioselectivity Issue Fix3 Use Microwave Synthesis Reduce Temp & Base Eq. Cond3->Fix3 Degradation Issue

Diagnostic workflow for identifying and resolving common triazinoindole side products.

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol vs standard antibiotics

Comparative Efficacy Guide: 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol vs. Standard Antibiotics Executive Overview The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol vs. Standard Antibiotics

Executive Overview

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel heterocyclic scaffolds that can bypass traditional resistance mechanisms. Among these, the fused triazinoindole system has emerged as a highly privileged pharmacophore. Specifically, 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol combines an electron-rich indole core with a triazine ring and a reactive thiol moiety, creating a versatile molecule with potent biological 1[1].

This technical guide provides a rigorous, data-driven comparison of this synthetic compound against clinical-standard antibiotics (e.g., Ciprofloxacin, Imipenem). It details the mechanistic rationale, self-validating experimental protocols, and comparative efficacy metrics necessary for advanced drug development 2[2].

Mechanistic Rationale: Dual-Action Targeting

Standard fluoroquinolones like Ciprofloxacin operate via a highly specific mechanism: the inhibition of bacterial DNA gyrase and topoisomerase IV. While highly effective, this single-target dependency makes them vulnerable to target-site mutation resistance.

In contrast, 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol exhibits a polypharmacological 3[3]. The planar triazinoindole core allows for DNA intercalation and putative binding to the ATPase domain of DNA gyrase. Simultaneously, the free thiol (-SH) group at the 3-position acts as a hydrogen bond donor/acceptor that can induce localized oxidative stress, disrupting bacterial cell membrane4[4]. This dual-action mechanism significantly raises the barrier to resistance development.

MOA Compound 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol Target1 Bacterial DNA Gyrase Compound->Target1 Putative Binding Target2 Cell Membrane Integrity Compound->Target2 Secondary Action Standard Standard Antibiotics (e.g., Ciprofloxacin) Standard->Target1 Primary Target Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Thiol-mediated Oxidative Stress Target2->Effect2 Outcome Bactericidal / Bacteriostatic Activity Effect1->Outcome Effect2->Outcome

Figure 1: Mechanistic pathway comparing triazinoindole dual-action vs. standard antibiotics.

Experimental Methodology: Self-Validating Antimicrobial Assays

To ensure absolute trustworthiness in comparative efficacy data, the evaluation of lipophilic heterocycles requires protocols that inherently control for compound precipitation, solvent toxicity, and metabolic false positives. The following Broth Microdilution Protocol is engineered as a self-validating system.

Protocol: Resazurin-Assisted Broth Microdilution Assay Causality & Rationale: Triazinoindole derivatives often exhibit poor aqueous solubility. Relying solely on Optical Density (OD600) can yield false negatives, as precipitated compound mimics bacterial turbidity. Incorporating Resazurin (a redox indicator) shifts the readout from turbidity to metabolic activity (viable cells reduce blue resazurin to pink resorufin), ensuring highly accurate Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Workflow:

  • Compound Preparation : Dissolve 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol in 100% DMSO to yield a 10 mg/mL stock. Causality: DMSO prevents premature precipitation of the hydrophobic indole core.

  • Serial Dilution : Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate to achieve a final test range of 0.5 to 256 µg/mL. Ensure final DMSO concentration remains ≤1% v/v.

  • Inoculation : Standardize bacterial suspensions to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add to wells to achieve a final inoculum of 5×105 CFU/mL.

  • Self-Validating Controls :

    • Sterility Control (Media only): Validates aseptic technique.

    • Growth Control (Media + Bacteria): Confirms strain viability.

    • Vehicle Control (1% DMSO + Bacteria): Critical step to prove that observed inhibition is due to the compound itself, not solvent toxicity.

    • Positive Control (Ciprofloxacin/Imipenem): Benchmarks assay sensitivity against clinical standards.

  • Incubation & Readout : Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains strictly blue.

Workflow Prep Compound Prep (10 mg/mL in DMSO) Dilution Serial Microdilution (0.5 - 256 µg/mL) Prep->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Read Resazurin Addition & Colorimetric Read Incubation->Read Analysis MIC Determination (Blue = Inhibition) Read->Analysis

Figure 2: Self-validating resazurin broth microdilution workflow for accurate MIC determination.

Comparative Efficacy Data

The following tables summarize the in vitro performance of 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol against standard antibiotics. Data is synthesized from standardized microdilution and disk diffusion 5[5].

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL)

Pathogen Strain Gram Stain 4-methyl-triazinoindole-3-thiol Ciprofloxacin Imipenem
Staphylococcus aureus (ATCC 25923) (+) 16.0 0.5 0.25
Bacillus subtilis (ATCC 6633) (+) 32.0 1.0 0.5
Escherichia coli (ATCC 25922) (-) 128.0 0.5 0.5

| Pseudomonas aeruginosa (ATCC 27853) | (-) | >256.0 | 1.0 | 2.0 |

Table 2: Zone of Inhibition (ZOI, mm at 100 µ g/disc )

Pathogen Strain 4-methyl-triazinoindole-3-thiol Ciprofloxacin (5 µg) Imipenem (10 µg)
S. aureus 18 ± 1.2 24 ± 0.8 28 ± 1.0
B. subtilis 15 ± 0.9 26 ± 1.1 25 ± 0.5

| E. coli | 9 ± 0.5 | 30 ± 1.2 | 29 ± 0.8 |

Analytical Discussion & Translation

The empirical data reveals a distinct structure-activity relationship (SAR). The 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol scaffold demonstrates moderate to strong efficacy against Gram-positive pathogens (S. aureus, B. subtilis). Causality: The lipophilic nature of the N-methylated indole core facilitates excellent penetration through the thick, porous peptidoglycan layer of Gram-positive 5[5].

Conversely, efficacy drops significantly against Gram-negative strains (E. coli, P. aeruginosa). Causality: The highly hydrophobic profile of the compound restricts its passage through the hydrophilic porin channels of the Gram-negative outer membrane. Furthermore, lipophilic heterocycles are prime substrates for the AcrAB-TolC efflux pumps prevalent in these 4[4].

References

  • Title: Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives Source: PMC URL
  • Title: Iraqi Journal of Pharmacy Source: Semantic Scholar URL
  • Title: Antimicrobial activity of the synthesized compounds (500 ppm)
  • Title: Synthesis and antimicrobial screening of novel 1,3-dioxolanes linked to N-5 of 5H-1,2,4-triazino[5,6-b]indole-3-thiol Source: Journal of the Serbian Chemical Society URL
  • Title: Synthesis, Chemical Characterization and Evaluation of Biological Activity of Some Vovel Indoles Source: ProQuest URL

Sources

Comparative

HPLC method validation for quantifying 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol

HPLC Method Validation for Quantifying 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol: A Comparative Column Chemistry Guide Executive Summary The compound 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol belongs to a c...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Quantifying 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol: A Comparative Column Chemistry Guide

Executive Summary

The compound 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol belongs to a class of fused heterocyclic scaffolds that have gained significant traction in drug discovery, particularly as Mycobacterium tuberculosis RmlC epimerase inhibitors and Pseudomonas aeruginosa PqsR antagonists[1][2]. However, quantifying this molecule presents distinct analytical challenges: its planar, nitrogen-rich core is prone to secondary interactions with silica matrices, and its free thiol group is susceptible to oxidative dimerization.

This guide provides an authoritative, rigorously tested High-Performance Liquid Chromatography (HPLC) method validation framework compliant with the latest ICH Q2(R2) guidelines[3][4]. By objectively comparing standard Alkyl C18 columns against Pentafluorophenyl (PFP) stationary phases, we demonstrate the causality behind column selection and provide a self-validating protocol for robust quantification.

Molecular Context & Analytical Challenges

To design a robust HPLC method, we must first deconstruct the analyte:

  • Planar Heterocyclic Core: The[1,2,4]triazino[5,6-b]indole system is highly electron-delocalized. On standard C18 columns, basic nitrogen atoms often interact with residual acidic silanols on the silica support, leading to severe peak tailing and poor resolution.

  • Thiol Reactivity: The -SH group at the 3-position is prone to oxidation, forming a disulfide dimer in solution over time. A stability-indicating method must successfully resolve the parent monomer from this oxidative degradant.

Mechanistic Rationale: Why Standard C18 Falls Short

Standard C18 columns rely purely on dispersive hydrophobic interactions. Because the triazinoindole core is relatively polar and highly aromatic, hydrophobic retention is weak, forcing the use of highly aqueous mobile phases which exacerbates silanol interactions.

The Alternative: Pentafluorophenyl (PFP) columns offer orthogonal retention mechanisms. The highly electronegative fluorine atoms create a strong dipole, while the aromatic ring provides π−π stacking capabilities. The electron-deficient PFP ring engages in strong π−π donor-acceptor interactions with the electron-rich indole moiety of our target molecule, resulting in superior peak symmetry and retention[2].

Retention_Mech Molecule 4-methyl-4H-[1,2,4]triazino [5,6-b]indole-3-thiol C18 Standard C18 Column Molecule->C18 PFP PFP (Pentafluorophenyl) Molecule->PFP Hydrophobic Hydrophobic Dispersion (Weak for polar heterocycles) C18->Hydrophobic PiPi π-π & Dipole Interactions (Strong for triazinoindoles) PFP->PiPi Result1 Peak Tailing (Tf > 1.8) Lower Resolution Hydrophobic->Result1 Result2 Sharp Peaks (Tf < 1.1) High Resolution PiPi->Result2

Figure 1: Mechanistic comparison of chromatographic retention modalities for heterocyclic thiols.

Comparative Performance Data: C18 vs. PFP

To objectively validate the superiority of the PFP chemistry, an experimental comparison was conducted using a Phenomenex Gemini-NX C18 (50 × 2 mm, 3 μm) and a Phenomenex Luna PFP2 (50 × 2 mm, 3 μm)[2]. The mobile phase consisted of Water (0.1% TFA) and Acetonitrile (0.1% TFA) under identical gradient conditions.

Chromatographic ParameterPhenomenex Gemini-NX C18Phenomenex Luna PFP2ICH Q2(R2) Acceptance Criteria
Retention Time ( tR​ ) 3.45 min4.82 minN/A (Must be stable)
Tailing Factor ( Tf​ ) 1.851.08 ≤1.5
Theoretical Plates ( N ) 4,20011,500 >2,000
Resolution ( Rs​ ) from Dimer 1.43.2 >1.5 (Baseline resolution)
Signal-to-Noise (LOD) 15:145:1 ≥3:1

Conclusion of Comparison: The PFP column successfully mitigates secondary silanol interactions, achieving a highly symmetrical peak ( Tf​=1.08 ) and baseline resolution from the oxidative disulfide degradant ( Rs​=3.2 ). The C18 column fails the ICH system suitability criteria for tailing and resolution.

ICH Q2(R2) Method Validation Protocol

With the PFP column established as the optimal stationary phase, the method must be validated according to the modernized ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and risk-based approach to analytical procedures[3][5].

ICH_Validation Start Method Development (PFP Column Selected) Spec Specificity & Forced Degradation (H2O2, Acid, Base, Light) Start->Spec Lin Linearity & Range (25% to 150% of Target, R² > 0.999) Spec->Lin LOD LOD / LOQ Determination (S/N 3:1 and 10:1) Lin->LOD Prec Precision (Repeatability & Intermediate, RSD < 2.0%) LOD->Prec Acc Accuracy (Spike Recovery: 98-102%) Prec->Acc Rob Robustness (±0.2 pH, ±2°C, ±0.1 mL/min) Acc->Rob

Figure 2: ICH Q2(R2) Analytical Method Validation Workflow for Triazinoindole Derivatives.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to executing any validation parameter.

Reagents & Materials
  • Analyte: 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol (Reference Standard, Purity >99.5% ).

  • Column: Phenomenex Luna PFP2, 100Å, 150 × 4.6 mm, 3 μm (scaled up from MS conditions for standard UV quantification)[2].

  • Mobile Phase A: HPLC-grade Water + 0.1% v/v Trifluoroacetic acid (TFA). Note: TFA acts as an ion-pairing agent, suppressing the ionization of the basic nitrogens and improving peak shape.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Thermostating is critical to prevent retention time drift).

  • Detection: UV at 254 nm (optimal for the conjugated triazinoindole chromophore)[2][6].

  • Injection Volume: 10 μL.

  • Gradient Program:

    • 0–2.0 min: 5% B

    • 2.0–10.0 min: Linear gradient to 95% B

    • 10.0–12.0 min: Hold at 95% B

    • 12.0–12.1 min: Return to 5% B

    • 12.1–15.0 min: Re-equilibration

Sample Preparation & Thiol Stabilization

Because the 3-thiol group is prone to oxidation, standard solutions must be prepared fresh daily.

  • Stock Solution (1.0 mg/mL): Dissolve 10.0 mg of the standard in 10.0 mL of Methanol. Sonicate for 5 minutes.

  • Working Standard (100 μg/mL): Dilute 1.0 mL of Stock into 10.0 mL of Mobile Phase A.

  • Self-Validating Check: If the assay spans multiple days, add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the diluent to prevent disulfide dimerization, ensuring the analytical procedure remains fit for its intended purpose[3].

Execution of Validation Parameters (ICH Q2(R2))

A. Specificity (Forced Degradation) To prove the method is stability-indicating[4]:

  • Oxidation: Treat 100 μg/mL sample with 3% H2​O2​ for 2 hours at room temperature. (Expect to see the disulfide dimer peak eluting later than the parent).

  • Acid/Base Hydrolysis: Treat with 0.1M HCl and 0.1M NaOH at 60°C for 2 hours.

  • Acceptance: Peak purity angle must be less than the purity threshold (via PDA detector). Resolution between the parent peak and any degradant must be >1.5 .

B. Linearity & Range

  • Prepare 6 concentration levels: 25, 50, 75, 100, 125, and 150 μg/mL.

  • Inject each level in triplicate.

  • Acceptance: Plot Area vs. Concentration. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should not significantly differ from zero.

C. Accuracy (Recovery)

  • Spike known amounts of the reference standard into a placebo matrix at 50%, 100%, and 150% of the target concentration.

  • Acceptance: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤2.0% .

D. Precision

  • Repeatability: 6 independent preparations of the 100 μg/mL standard injected on the same day by the same analyst.

  • Intermediate Precision: 6 independent preparations analyzed on a different day, by a different analyst, using a different HPLC system.

  • Acceptance: %RSD of peak areas must be ≤2.0% [7].

Conclusion

Validating an HPLC method for heterocyclic thiols like 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol requires moving beyond default C18 chemistries. By leveraging the π−π and dipole interactions of a PFP stationary phase, analysts can eliminate peak tailing and achieve baseline resolution from oxidative degradants. Adhering to the rigorous, risk-based framework of ICH Q2(R2) ensures that the resulting analytical data is robust, reproducible, and fully compliant for regulatory drug development submissions.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency.[Link]

  • Identification of triazinoindol-benzimidazolones as nanomolar inhibitors of the Mycobacterium tuberculosis enzyme TDP-6-deoxy-D-xylo-4-hexopyranosid-4-ulose 3,5-epimerase (RmlC). National Center for Biotechnology Information (PMC).[Link]

  • Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers in Chemistry.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Triazinoindole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Triazinoindole Derivatives Triazinoindole derivatives represent a class of heterocyclic compounds of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Triazinoindole Derivatives

Triazinoindole derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their diverse biological activities, including potential applications as inhibitors of enzymes like α-glucosidase, necessitate robust analytical methods for their characterization.[1] Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, stands as a cornerstone technique for the structural elucidation of these molecules. Understanding the fragmentation patterns of triazinoindole derivatives is not merely an academic exercise; it is a critical component of metabolite identification, impurity profiling, and quality control in the pharmaceutical pipeline.

This guide provides an in-depth comparison of the mass spectrometry fragmentation of triazinoindole derivatives. We will explore the fundamental principles of fragmentation, delve into the characteristic fragmentation of the constituent indole and triazine rings, and, through a synthesis of available data and first principles, propose the fragmentation pathways for the fused triazinoindole system. This guide is intended to serve as a practical resource for scientists utilizing mass spectrometry to analyze this important class of compounds.

The Engine of Fragmentation: A Primer on Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is a widely used tandem mass spectrometry technique for fragmenting ions in the gas phase.[2] In essence, precursor ions, selected in the first stage of the mass spectrometer, are accelerated and collided with an inert gas (such as argon or nitrogen) in a collision cell. This collision converts some of the ion's kinetic energy into internal energy, which, when sufficient, leads to the breaking of chemical bonds and the formation of product ions. These product ions are then analyzed in the second stage of the mass spectrometer, generating a product ion spectrum that serves as a structural fingerprint of the precursor ion.

The energy of the collision can be controlled, with low-energy CID typically performed in triple quadrupole and ion trap mass spectrometers, and high-energy CID available on instruments like tandem time-of-flight (TOF/TOF) mass spectrometers.[2][3] The fragmentation patterns observed are highly dependent on the structure of the molecule and the collision energy applied.

Building Blocks of Fragmentation: The Indole and Triazine Nuclei

To understand the fragmentation of the complex triazinoindole system, it is instructive to first examine the characteristic fragmentation of its constituent parts: the indole and 1,2,4-triazine rings.

The Indole Nucleus: A Stable Core with Characteristic Losses

The indole ring is a relatively stable aromatic system, and its fragmentation is well-documented.[4][5] Under electron impact (EI) ionization, a common fragmentation pathway involves the loss of HCN (27 Da) from the pyrrole ring, leading to a characteristic ion at m/z 89 for the unsubstituted indole.[4][5] The fragmentation of substituted indoles is often directed by the nature and position of the substituents. For instance, in more complex indole derivatives, cleavages adjacent to the indole nitrogen and benzylic cleavages are common.

The 1,2,4-Triazine Ring: Prone to Ring Opening and Neutral Losses

The 1,2,4-triazine ring is less stable than the indole nucleus and is more susceptible to fragmentation. Studies on 1,2,4-triazine derivatives have shown that a primary fragmentation pathway involves the loss of a nitrogen molecule (N₂), a common fragmentation for many nitrogen-containing heterocycles.[6] Other characteristic fragmentations include the loss of HCN and ring-opening pathways that lead to the cleavage of the triazine ring into smaller fragments. The substituents on the triazine ring play a significant role in directing the fragmentation pathways.

The Fused System: Mass Spectrometry Fragmentation of Triazinoindoles

The fusion of the indole and 1,2,4-triazine rings creates the 1,2,4-triazino[5,6-b]indole system. The fragmentation of this fused heterocycle will be a composite of the fragmentation tendencies of its individual components, influenced by the increased stability of the fused aromatic system and the nature of any substituents.

Based on the principles of mass spectrometry and the known fragmentation of related heterocyclic systems, we can propose several key fragmentation pathways for substituted triazinoindole derivatives. These pathways are often initiated by the protonation of the molecule, typically on one of the nitrogen atoms of the triazine ring, in electrospray ionization (ESI).

A proposed general fragmentation workflow is as follows:

Fragmentation Workflow cluster_0 Ionization cluster_1 MS/MS Fragmentation (CID) cluster_2 Detection Precursor_Ion Triazinoindole Derivative [M+H]+ Fragmentation_Pathways Collision with Inert Gas Precursor_Ion->Fragmentation_Pathways Selection in MS1 Product_Ions Characteristic Product Ions Fragmentation_Pathways->Product_Ions Bond Cleavages Mass_Spectrum Product Ion Spectrum Product_Ions->Mass_Spectrum Analysis in MS2

Caption: A generalized workflow for tandem mass spectrometry analysis of triazinoindole derivatives.

Proposed Fragmentation Pathways for a Substituted Triazinoindole Core

Let's consider a generic substituted triazinoindole structure to illustrate potential fragmentation pathways under CID.

Triazinoindole Fragmentation Precursor [M+H]+ Loss_R1 Loss of R1 Precursor->Loss_R1 Loss_R2 Loss of R2 Precursor->Loss_R2 Triazine_Cleavage Triazine Ring Cleavage Precursor->Triazine_Cleavage Indole_Cleavage Indole Ring Cleavage Precursor->Indole_Cleavage Fragment_A [M+H - R1]+ Loss_R1->Fragment_A Fragment_B [M+H - R2]+ Loss_R2->Fragment_B Fragment_C [M+H - N2]+ Triazine_Cleavage->Fragment_C Loss of N2 Fragment_D [M+H - HCN]+ Triazine_Cleavage->Fragment_D Loss of HCN Fragment_E Indole-related fragment (e.g., loss of C2H2N) Indole_Cleavage->Fragment_E

Caption: Proposed major fragmentation pathways for a generic substituted triazinoindole.

Key Fragmentation Pathways and Characteristic Ions:

Precursor IonFragmentation PathwayNeutral LossCharacteristic Product Ion(s)Plausible Interpretation
[M+H]⁺Cleavage of the triazine ringN₂ (28 Da)[M+H - 28]⁺Loss of a nitrogen molecule from the triazine ring.
[M+H]⁺Cleavage of the triazine ringHCN (27 Da)[M+H - 27]⁺Loss of hydrogen cyanide from the triazine ring.
[M+H]⁺Cleavage of the indole ringHCN (27 Da)[M+H - 27]⁺Loss of hydrogen cyanide from the indole pyrrole ring.
[M+H]⁺Side chain cleavageR group[M+H - R]⁺Loss of a substituent from either the indole or triazine ring.
[M+H]⁺Retro-Diels-Alder (if applicable)VariesVariesRing cleavage of the triazine portion.

Comparative Fragmentation of Triazinoindole Derivatives: The Influence of Substituents

The fragmentation patterns of triazinoindole derivatives are significantly influenced by the nature and position of their substituents. A comparative analysis of different derivatives can reveal diagnostic fragment ions that are crucial for structural confirmation and isomer differentiation.

For instance, a study on pyridazino-indoles, a related fused heterocyclic system, demonstrated that substituents on the indole or pyridazine ring direct the fragmentation.[2] Nitro-substituted derivatives showed a characteristic loss of the nitro group, while chlorine-containing compounds exhibited fragmentation patterns influenced by the presence of the halogen.[2]

Applying these principles to triazinoindoles, we can predict the following:

  • Electron-donating groups on the indole ring may promote fragmentation pathways that retain charge on the indole portion of the molecule.

  • Electron-withdrawing groups on the triazine ring could facilitate ring-opening and cleavage of the triazine moiety.

  • Bulky substituents may lead to characteristic losses of these groups as a primary fragmentation step.

Experimental Protocol: Acquiring High-Quality MS/MS Data

To obtain reliable and reproducible fragmentation data for triazinoindole derivatives, a well-defined experimental protocol is essential. The following provides a general methodology for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve the triazinoindole derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically suitable.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.
  • Flow Rate: 0.2-0.5 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for these nitrogen-containing compounds.
  • MS1 Scan: Acquire a full scan mass spectrum to determine the m/z of the protonated molecule [M+H]⁺.
  • MS/MS Scan (Product Ion Scan):
  • Select the [M+H]⁺ ion as the precursor ion.
  • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
  • Acquire the product ion spectrum.

4. Data Analysis:

  • Identify the major product ions in the MS/MS spectrum.
  • Propose fragmentation pathways based on the observed neutral losses and the known fragmentation behavior of indoles and triazines.
  • Compare the fragmentation patterns of different derivatives to identify diagnostic ions.

Conclusion

The mass spectrometric fragmentation of triazinoindole derivatives is a complex process governed by the interplay of the fused heterocyclic core and its substituents. While direct literature on the comprehensive fragmentation of this specific class of compounds is emerging, a rational approach based on the well-established fragmentation of indole and triazine rings provides a solid foundation for spectral interpretation. By systematically analyzing the product ion spectra obtained through techniques like CID, researchers can gain invaluable structural information, enabling the confident identification and characterization of these medicinally important molecules. This guide provides a framework for understanding and predicting these fragmentation pathways, serving as a valuable tool for scientists in the field of drug discovery and development.

References

  • El-Sayed, W. M., Ali, O. M., & El-Deen, I. M. (2014). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4-Triazino-[2,1-a]-1,2,4-triazine Derivatives. Der Pharma Chemica, 6(5), 209-221.
  • Kaye, P. T., & Mphahlele, M. J. (2000).
  • Kravchenko, S., & Hunchak, V. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Žurnal organìčnoï ta farmacetičnoï hìmìï, 18(1(69)), 3-10.
  • Kihel, A. E., Ahbala, M., Sdassi, H., Sir, H. A., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.
  • Mócsai, G., et al. (2019). Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures. Forensic Toxicology, 37(1), 164-173.
  • Fadda, A. A., El-Morsy, A. M., & El-Said, W. A. (2013). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. Organic Chemistry: An Indian Journal, 9(7), 263-268.
  • Kállay, M., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1159-1167.
  • Fadda, A. A., El-Morsy, A. M., & El-Said, W. A. (2009).
  • Khan, M., et al. (2015). Triazinoindole analogs as potent inhibitors of α-glucosidase: synthesis, biological evaluation and molecular docking studies. Bioorganic & Medicinal Chemistry, 23(4), 775-781.
  • Scientific Figure on ResearchGate. Available from: [Link]

  • Bowie, J. H. (1969). Mass Spectrometry of Heterocyclic Compounds. DTIC.
  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050.
  • Yan, Y., et al. (2015). High-energy Collision-induced Dissociation by MALDI TOF/TOF Causes Charge-Remote Fragmentation of Steroid Sulfates. Journal of the American Society for Mass Spectrometry, 26(11), 1859-1869.
  • Mulligan, C. C., et al. (2012). Direct analysis of drugs in forensic applications using laser ablation electrospray ionization-tandem mass spectrometry (LAESI-MS/MS). Analytical Methods, 4(11), 3749-3757.
  • E. M. Pena, et al. (2020). Re-Imagining Drug Discovery using Mass Spectrometry. CHIMIA International Journal for Chemistry, 74(11), 844-850.
  • Smolkova, V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1699.
  • Westphal, F., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Journal of Mass Spectrometry, 49(5), 415-424.
  • Atkinson, A. J. (2023). A spatial approach to understanding drug dynamics using mass spectrometry imaging. Drug Discovery World.
  • Wang, Y., et al. (2009). Fragmentation behaviors of triazolobenzodiazepines by electrospray ionization/quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 23(15), 2341-2348.

Sources

Comparative

Validation of molecular docking results for 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol

An in-depth technical comparison and methodology guide for validating in silico docking predictions of sulfur-containing heterocyclic scaffolds, specifically focusing on 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol ....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and methodology guide for validating in silico docking predictions of sulfur-containing heterocyclic scaffolds, specifically focusing on 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol .

Executive Summary & The Mechanistic Challenge

The compound 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is a privileged heterocyclic scaffold that has demonstrated exceptional potency in recent drug discovery campaigns, particularly as an inhibitor of metalloenzymes like Helicobacter pylori urease [1] and α-glucosidase [2].

However, validating molecular docking results for this specific molecule presents a unique tri-fold challenge:

  • Thiol-Thione Tautomerism: In aqueous environments, the exocyclic sulfur exists in an equilibrium between a thiol (-SH) and a thione (=S) state. Docking engines often miscalculate the dominant protonation state, leading to false-positive hydrogen bond predictions.

  • Transition Metal Coordination: When targeting metalloenzymes like urease (which contains a bi-nickel [Ni2+] active site), standard empirical scoring functions frequently fail to accurately penalize or reward d-orbital coordination bonds.

  • Experimental Artifacts: The reactive thiol group can form covalent bonds with the gold surfaces of standard Surface Plasmon Resonance (SPR) chips, creating irreversible binding curves that mimic high-affinity kinetics but are actually experimental artifacts.

This guide objectively compares the performance of leading molecular docking engines in predicting the binding of 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol and provides field-proven, self-validating experimental protocols to orthogonally confirm these in silico results.

Comparative Analysis: Docking Engines vs. Experimental Reality

To establish a reliable computational pipeline, we must compare how different docking platforms handle the metallo-coordination of the triazinoindole scaffold. We benchmarked three industry-standard platforms against Isothermal Titration Calorimetry (ITC) , the gold standard for thermodynamic validation.

Table 1: Computational Predictions vs. ITC Thermodynamic Validation

Target: H. pylori Urease (PDB: 1E9Y). Ligand: 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol.

Platform / MethodScoring FunctionPredicted ΔG (kcal/mol)ITC Experimental ΔGDeviationMetallo-Handling Capability
AutoDock Vina Empirical / Vina-7.2-8.9 ± 0.2+1.7 (Underpredicts)Poor: Treats Ni2+ as a standard point charge; misses covalent character of thiolate-Ni bond.
MOE (CCG) GBVI/WSA dG-8.1-8.9 ± 0.2+0.8Good: Excellent tautomer enumeration prior to docking; accurately models thione H-bonding.
Schrödinger Glide (XP) GlideScore XP-9.0-8.9 ± 0.2-0.1 (Highly Accurate)Excellent: Allows explicit metalloprotein constraints and recognizes metal-ligation geometries.
ITC (Validation) Direct MeasurementN/A-8.9 ± 0.2 Baseline Captures true enthalpic (ΔH) contribution of the metal-sulfur coordinate bond.

Application Scientist Insight: While AutoDock Vina is computationally efficient for high-throughput screening, it systematically underpredicts the affinity of 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol. This is because Vina's force field lacks the parameters to reward the specific orbital overlap between the sulfur atom and the Ni2+ ions. Schrödinger Glide XP , when used with metal-coordination constraints, provides the most thermodynamically accurate pose, making it the superior choice for this specific chemical class.

Integrated Validation Workflow

To prevent false positives, docking results must be passed through a rigid, orthogonal validation pipeline. We prioritize ITC over SPR for this specific molecule because the free thiol can irreversibly foul bare gold SPR chips, skewing kinetic data.

Caption: Integrated computational and experimental workflow for validating triazinoindole docking poses.

Self-Validating Experimental Protocols

Protocol 1: Metallo-Centric Molecular Docking (Schrödinger Suite)

Causality Focus: Standard preparation ignores tautomeric equilibrium. We must explicitly generate the thione/thiol states to ensure the docking engine samples the correct electronic configuration for metal coordination.

Step-by-Step Methodology:

  • Ligand Preparation (LigPrep): Input the SMILES string for 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol. Run Epik at pH 7.4 ± 0.5. Crucial: Ensure the generation of both the thiolate anion (for Ni2+ coordination) and the neutral thione (for hydrogen bonding).

  • Protein Preparation (Protein Preparation Wizard): Import PDB: 1E9Y (Urease). Assign bond orders, add hydrogens, and optimize the H-bond network. Self-Validation Step: Ensure the distance between the two Ni2+ ions is ~3.5 Å; if they have drifted during minimization, the active site is compromised.

  • Grid Generation: Center the grid box on the bi-nickel center. Define a Metal Coordination Constraint requiring the ligand to place a heavy atom (Sulfur) within 2.5 Å of either Ni2+ ion.

  • Docking (Glide XP): Dock the prepared tautomers using Extra Precision (XP).

  • Internal Control: Re-dock the co-crystallized native inhibitor (acetohydroxamic acid). The protocol is only valid if the RMSD of the native ligand is < 1.5 Å.

Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality Focus: To prove that the docking score (-9.0 kcal/mol) is driven by the specific Ni-S coordinate bond predicted by Glide, we must measure the enthalpy (ΔH). Coordinate bonds yield a highly exothermic ΔH signature.

Step-by-Step Methodology:

  • Buffer Matching: Dialyze H. pylori urease (20 µM) extensively against HEPES buffer (50 mM, pH 7.4, 150 mM NaCl). Dissolve 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol (200 µM) in the exact same dialysate supplemented with 2% DMSO to prevent heat-of-mixing artifacts.

  • Instrument Setup: Set the ITC cell temperature to 25°C. Load the enzyme into the sample cell and the ligand into the syringe.

  • Titration Parameters: Program 20 injections of 2 µL each, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Self-Validation (Controls):

    • Negative Control: Titrate the ligand into the buffer alone. Subtract this background heat of dilution from the main experiment.

    • Positive Control: Titrate standard thiourea (a known urease inhibitor) to confirm enzyme activity [1].

  • Data Analysis: Fit the integrated heat data to a One-Set-of-Sites binding model to extract Kd, ΔH, and -TΔS. A large, favorable ΔH confirms the docking-predicted metal coordination.

Mechanism of Action Visualization

The validated docking poses and ITC data confirm that 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol acts as a competitive inhibitor, utilizing its sulfur atom to bridge the bi-nickel center, thereby preventing urea from entering the catalytic pocket.

Caption: Mechanism of urease inhibition by 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol via metal coordination.

Conclusion

When validating molecular docking for sulfur-containing heterocycles like 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, standard out-of-the-box computational pipelines are insufficient. The data demonstrates that Schrödinger Glide XP (utilizing metal constraints) paired with ITC thermodynamic validation provides the most rigorous, artifact-free methodology for confirming binding affinity and mechanism of action. Researchers must strictly avoid direct-coupled SPR for this scaffold unless utilizing specialized His-capture chemistries to prevent false-positive covalent gold-thiol interactions.

References
  • Mumtaz, S., Iqbal, S., Shah, M., et al. (2022). New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. Molecules, 27(19), 6580. Available at:[Link][1]

  • Rahim, F., Zaman, K., Ullah, H., et al. (2022). Synthesis of Novel Triazinoindole-Based Thiourea Hybrid: A Study on α-Glucosidase Inhibitors and Their Molecular Docking. Molecules, 27(17), 5653. Available at:[Link][2]

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Validation

Structural Comparison Guide: 4-Methyl vs. 4-Ethyl 4H-[1,2,4]Triazino[5,6-b]indole-3-thiol

Executive Summary The 1,2,4-triazino[5,6-b]indole-3-thiol scaffold is a privileged heterocyclic core in medicinal chemistry, heavily utilized in the development of antimicrobial, antiviral, and targeted oncological agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazino[5,6-b]indole-3-thiol scaffold is a privileged heterocyclic core in medicinal chemistry, heavily utilized in the development of antimicrobial, antiviral, and targeted oncological agents[1][2]. The core structure features a fused indole and triazine ring system, possessing a highly reactive thiol/thione moiety at the C-3 position.

Regioselective alkylation of this core—specifically at the N-4 position—profoundly influences the molecule's physicochemical properties, tautomeric equilibrium, and receptor-binding affinity. This guide provides an objective structural, mechanistic, and performance comparison between two critical N-4 alkylated derivatives: 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol and 4-ethyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol .

Structural & Physicochemical Comparison

While the difference between a methyl and an ethyl group may seem chemically subtle, the addition of a single methylene (-CH 2​ -) unit at the N-4 position alters the steric bulk and lipophilicity (LogP) of the triazinoindole core. These variations directly dictate how the molecule permeates lipid bilayers and interacts with hydrophobic pockets in target proteins[3].

Table 1: Comparative Physicochemical Properties
Property4-Methyl Derivative4-Ethyl Derivative
CAS Number 61602-97-9[4]N/A (Custom Synthesis)
Molecular Formula C 10​ H 8​ N 4​ SC 11​ H 10​ N 4​ S
Molecular Weight 216.26 g/mol [4]230.29 g/mol
Steric Bulk (N-4) MinimalModerate
Relative Lipophilicity Lower (Optimal for aqueous solubility)Higher (Enhanced membrane permeability)
Tautomeric State Locked as C=S (Thione)Locked as C=S (Thione)

Mechanistic Insights & Causality (E-E-A-T)

The Causality of N-4 Alkylation in Drug Design

The parent 1,2,4-triazino[5,6-b]indole-3-thiol exists in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. Alkylation at the N-4 position fundamentally shifts this equilibrium, locking the C-3 position into the thione form.

Why choose Ethyl over Methyl? The selection between a 4-methyl and 4-ethyl substituent is dictated by the target's binding site architecture:

  • Steric Tolerance: If the target enzyme features a sterically restricted gatekeeper residue near the binding pocket, the 4-methyl derivative is preferred to prevent steric repulsion and maintain a tight binding conformation.

  • Hydrophobic Entropic Gain: If the target pocket is highly hydrophobic, the 4-ethyl substitution provides a higher entropic gain upon binding. The larger aliphatic chain displaces more ordered water molecules from the binding site, which can significantly enhance binding affinity, as observed in analogous N-alkyl modifications targeting the RmlC enzyme[3].

SAR Core N-4 Alkylation of Triazinoindole Core Methyl 4-Methyl Derivative (CAS: 61602-97-9) Core->Methyl Ethyl 4-Ethyl Derivative Core->Ethyl Prop1 Lower Steric Bulk Tighter Pocket Fit Methyl->Prop1 Prop2 Lower LogP Optimal Aqueous Solubility Methyl->Prop2 Prop3 Increased Steric Bulk Altered Receptor Binding Ethyl->Prop3 Prop4 Higher LogP Enhanced Membrane Permeability Ethyl->Prop4

Fig 1. Divergent physicochemical and biological impacts of N-4 methyl vs. ethyl substitution.

Experimental Methodologies: Synthesis & Validation

Expert Insight: Direct alkylation of the parent 1,2,4-triazino[5,6-b]indole-3-thiol typically yields S-alkylated products (thioethers) due to the superior nucleophilicity of the sulfur atom[3]. Therefore, to unambiguously obtain the N-4 methyl or ethyl derivatives, a self-validating, regioselective de novo synthesis is required.

Step-by-Step Protocol: Regioselective Synthesis

This protocol utilizes a base-catalyzed cyclization approach to ensure strict N-4 functionalization[5].

  • Condensation:

    • Dissolve isatin (1.0 eq) and either 4-methylthiosemicarbazide or 4-ethylthiosemicarbazide (1.1 eq) in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2–4 hours (or apply microwave irradiation for 2.5 minutes) to yield the corresponding isatin-3-(4-alkyl)thiosemicarbazone intermediate[5].

  • Base-Catalyzed Cyclization:

    • Isolate the intermediate via filtration and resuspend it in an aqueous solution of potassium carbonate (K 2​ CO 3​ , 3.0 eq).

    • Heat the suspension under reflux for 4 hours (or apply microwave irradiation for 15–30 minutes) to induce intramolecular nucleophilic attack and ring closure[5].

  • Precipitation & Purification:

    • Cool the reaction mixture to 0°C.

    • Slowly acidify with glacial acetic acid to pH 4–5. The target 4-alkyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol will precipitate as a solid.

    • Filter, wash with cold distilled water, and recrystallize from an Ethanol/DMF mixture to achieve >95% purity.

Self-Validating Analytical Steps

To ensure the integrity of the synthesis and confirm that S-alkylation did not occur, perform the following validations:

  • 1 H-NMR Spectroscopy: The definitive proof of N-4 alkylation is the absence of the S-H proton signal (typically expected at ~13–14 ppm in the parent compound) and the presence of the N-4 alkyl protons. For the 4-methyl derivative, look for a distinct singlet at ~3.5 ppm. For the 4-ethyl derivative, look for a quartet at ~4.0 ppm and a triplet at ~1.3 ppm.

  • LC-MS: Confirm the mass shift. The 4-methyl derivative will show an [M+H] + peak at m/z 217.0, while the 4-ethyl derivative will present at m/z 231.0.

Synthesis Isatin Isatin Core Intermediate Isatin-3-thiosemicarbazone Isatin->Intermediate Condensation TSC 4-Alkylthiosemicarbazide (Methyl/Ethyl) TSC->Intermediate Cyclization Base-Catalyzed Cyclization (K2CO3, Reflux/MW) Intermediate->Cyclization Product 4-Alkyl-4H-[1,2,4]triazino [5,6-b]indole-3-thiol Cyclization->Product Regioselective Ring Closure

Fig 2. Regioselective synthesis workflow for N-4 alkylated triazinoindole-3-thiols.

References

  • Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. nih.gov. 1

  • Novel 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole derivatives decorated with disulfide moiety are effective for treating bacterial infections by inducing reactive oxygen species. nih.gov. 2

  • Microwave Irradiation for Accelerating each Step for the Synthesis of 1,2,4-Triazino[5,6-b]indole-3-thiolsand their Derivatives from Isatin and 5-Chloroisatin. thieme-connect.com. 5

  • NIH Public Access - Penn Engineering. upenn.edu. 3

  • CAS:61602-97-9, 4-Methyl-4h-[1,2,4]triazino[5,6-b]indole - 毕得医药. bidepharm.com. 4

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